2-Fluoro-5-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid is a complex organic compound that features a fluorinated benzoic acid core with a pyrrolidine and pyridine moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets
Mode of Action
It’s worth noting that fluoropyridines, which are structurally similar, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Biochemical Pathways
Compounds with similar structures have been known to participate in various biochemical processes
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid typically involves multiple steps, starting with the preparation of the fluorinated benzoic acid derivative. The key steps include:
Fluorination: Introduction of the fluorine atom into the benzoic acid ring, often using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Sulfonylation: Attachment of the sulfonyl group, which can be achieved using sulfonyl chlorides in the presence of a base such as triethylamine.
Pyrrolidine and Pyridine Coupling: The pyrrolidine and pyridine moieties are introduced through nucleophilic substitution reactions, often using pyrrolidine and pyridine derivatives as nucleophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorine and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Fluoro-5-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(pyridin-4-yl)benzoic acid
- 2-Chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl)benzoic acid
Uniqueness
2-Fluoro-5-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both pyrrolidine and pyridine moieties, along with the fluorinated benzoic acid core, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-fluoro-5-(3-pyridin-4-yloxypyrrolidin-1-yl)sulfonylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O5S/c17-15-2-1-13(9-14(15)16(20)21)25(22,23)19-8-5-12(10-19)24-11-3-6-18-7-4-11/h1-4,6-7,9,12H,5,8,10H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISQBAOQEYOTPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.